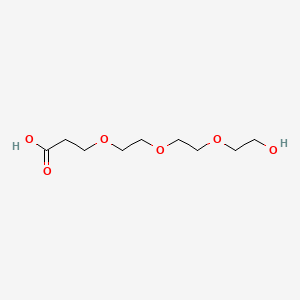
Hydroxy-PEG3-Säure
Übersicht
Beschreibung
Hydroxy-PEG3-acid is a PEG-based PROTAC linker . It contains a hydroxyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Hydroxy-PEG3-acid is used in the synthesis of PROTACs . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung: PROTAC-Synthese
Hydroxy-PEG3-Säure ist ein PEG-basierter PROTAC-Linker, der bei der Synthese von PROTAC-Molekülen verwendet wird . PROTACs, oder Proteolyse-Targeting-Chimären, sind eine neuartige Klasse von Medikamenten, die Zielproteine selektiv abbauen, indem sie das Ubiquitin-Proteasom-System ausnutzen. Der Linker spielt eine entscheidende Rolle bei der Bestimmung der Wirksamkeit von PROTACs, da er den Liganden für eine E3-Ubiquitinligase mit dem Liganden für das Zielprotein verbindet.
Proteinbiologie: PEG-Konjugation
In der Proteinbiologie kann this compound für die PEG-Konjugation verwendet werden . PEG-Konjugation ist der Prozess des Anbringens von Polyethylenglykol (PEG)-Ketten an Proteine oder Peptide, was ihre Löslichkeit, Stabilität und Bioverfügbarkeit verbessern kann. Diese Modifikation kann auch die Immunogenität reduzieren und die zirkulierende Halbwertszeit von therapeutischen Proteinen verlängern.
Biokonjugationstechniken
This compound dient als Linker in Biokonjugationsstrategien . Biokonjugation beinhaltet die kovalente Anbindung verschiedener Moleküle an Proteine oder andere Biomoleküle. Diese Technik ist unerlässlich für die Herstellung von Antikörper-Wirkstoff-Konjugaten (ADCs), die in der gezielten Krebstherapie eingesetzt werden.
Oberflächenmodifikation
Die Hydroxylgruppe in this compound ermöglicht die Modifikation von Oberflächen . Diese Anwendung ist besonders relevant bei der Entwicklung von Biosensoren und medizinischen Geräten, wo PEG-Konjugation die Biokompatibilität verbessern und unspezifische Proteinadsorption reduzieren kann.
Nanotechnologie
In der Nanotechnologie kann this compound zur Modifikation der Oberfläche von Nanopartikeln verwendet werden . Diese Modifikation kann die Löslichkeit und Stabilität von Nanopartikeln verbessern, wodurch sie für verschiedene Anwendungen geeignet sind, darunter die Wirkstoffabgabe und die diagnostische Bildgebung.
Chemische Synthese
This compound wird in der chemischen Synthese als Baustein für die Herstellung komplexer Moleküle verwendet . Seine PEG-basierte Struktur ist wertvoll für die Einführung von PEG-Ketten in Moleküle, was für die Löslichkeit und die pharmakokinetischen Eigenschaften von Vorteil sein kann.
Wirkmechanismus
Target of Action
Hydroxy-PEG3-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of Hydroxy-PEG3-acid, therefore, are the proteins that are intended to be degraded by the PROTACs it helps form .
Mode of Action
The mode of action of Hydroxy-PEG3-acid involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Hydroxy-PEG3-acid serves as this linker, connecting the two ligands and enabling the PROTAC to bring the target protein and the E3 ligase into proximity . This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The biochemical pathways affected by Hydroxy-PEG3-acid are those involving the target proteins of the PROTACs it helps form . By facilitating the degradation of these proteins, Hydroxy-PEG3-acid indirectly influences the biochemical pathways in which they are involved . The specific pathways affected would depend on the identity of the target proteins.
Pharmacokinetics
As a PEG-based compound, Hydroxy-PEG3-acid is expected to have certain pharmacokinetic properties. PEGylation, or the addition of PEG groups to a molecule, is often used to improve the pharmacokinetics of drugs . It can increase solubility, stability, and half-life, and decrease immunogenicity and proteolysis . The specific adme (absorption, distribution, metabolism, excretion) properties of hydroxy-peg3-acid would depend on the specific protacs it is part of and their interaction with the body’s systems .
Result of Action
The result of Hydroxy-PEG3-acid’s action is the degradation of the target proteins of the PROTACs it forms . By bringing the target protein and the E3 ligase into proximity, it enables the ubiquitination and subsequent degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the role of the degraded protein.
Action Environment
The action of Hydroxy-PEG3-acid, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability . .
Biochemische Analyse
Biochemical Properties
Hydroxy-PEG3-acid interacts with various enzymes, proteins, and other biomolecules. The terminal carboxylic acid of Hydroxy-PEG3-acid can react with primary amine groups in the presence of activators to form a stable amide bond . This interaction enhances the solubility of the biomolecules in aqueous media .
Cellular Effects
The hydrophilic nature of Hydroxy-PEG3-acid, due to the PEG spacer, increases solubility in aqueous media and decreases aggregation of proteins and other biomolecules . This property allows Hydroxy-PEG3-acid to influence cell function without interfering with cellular functions or target immunogenicities .
Molecular Mechanism
Hydroxy-PEG3-acid exerts its effects at the molecular level through its interactions with biomolecules. The terminal carboxylic acid of Hydroxy-PEG3-acid can form a stable amide bond with primary amine groups in the presence of activators . This interaction can lead to changes in gene expression and enzyme activation or inhibition.
Eigenschaften
IUPAC Name |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h10H,1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUMHPXJVKDMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


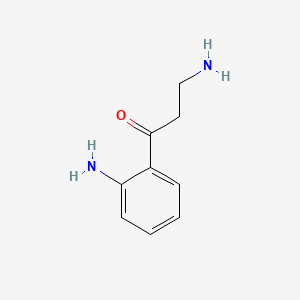

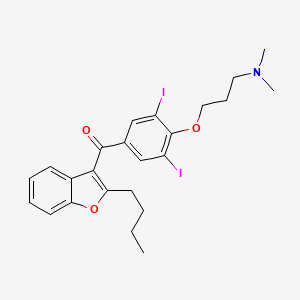
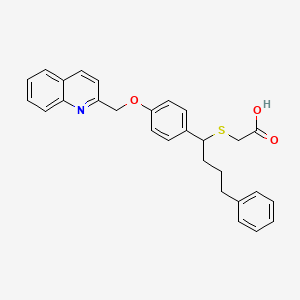
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)
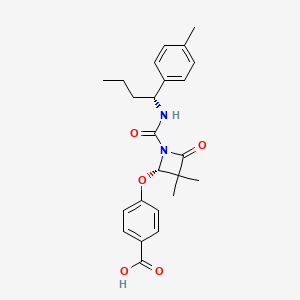
![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)
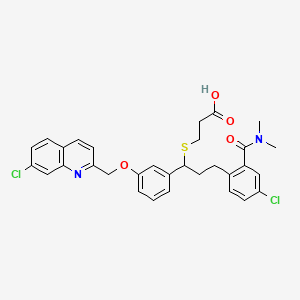
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)

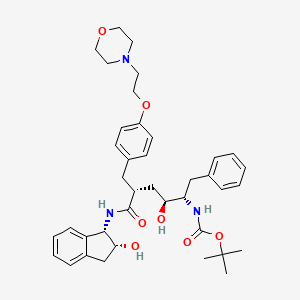
![4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1673909.png)
